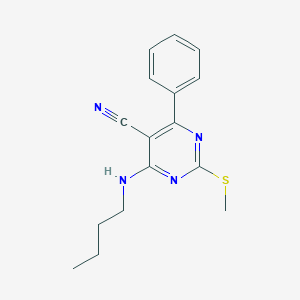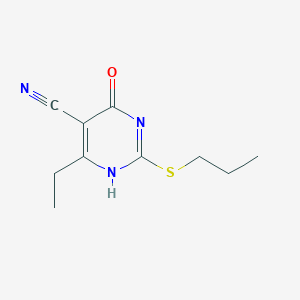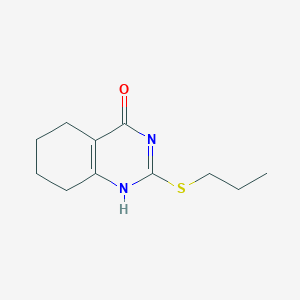
4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile, also known as BMPCN, is a pyrimidine derivative that has gained attention in scientific research due to its potential biological activities.
作用機序
The mechanism of action of 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In macrophages, 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In cancer cells, 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cell proliferation. In diabetic animal models, 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been shown to have various biochemical and physiological effects. In macrophages, 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile inhibits the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammatory diseases. In cancer cells, 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile induces apoptosis and inhibits cell proliferation, which can potentially be used as a therapeutic strategy for cancer treatment. In diabetic animal models, 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile improves glucose tolerance and insulin sensitivity, which can help to prevent or manage diabetes.
実験室実験の利点と制限
One advantage of using 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile in lab experiments is its potential biological activities, which can provide insights into the development of new treatments for inflammatory diseases, cancer, and diabetes. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for further research on 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Another direction is to study its effects in animal models of inflammatory diseases, cancer, and diabetes, which can provide preclinical evidence for its potential clinical applications. Additionally, the development of 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile analogs with improved potency and selectivity can potentially lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile involves the reaction of 4-chloro-2-methylthiopyrimidine with butylamine and potassium cyanide. The reaction is carried out in a solvent mixture of ethanol and water at reflux temperature. The resulting product is then purified using column chromatography to obtain pure 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile.
科学的研究の応用
4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have shown that 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, 4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
特性
製品名 |
4-(Butylamino)-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile |
|---|---|
分子式 |
C16H18N4S |
分子量 |
298.4 g/mol |
IUPAC名 |
4-(butylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H18N4S/c1-3-4-10-18-15-13(11-17)14(19-16(20-15)21-2)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,18,19,20) |
InChIキー |
JOZGCXZPTREKAY-UHFFFAOYSA-N |
SMILES |
CCCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
正規SMILES |
CCCCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253822.png)

![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B253828.png)
![2-butoxy-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B253829.png)
![2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
![Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B253838.png)
![N-[4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenyl]acetamide](/img/structure/B253841.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)

![4-Methyl-6-[2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]-1,4-benzoxazin-3-one](/img/structure/B253845.png)
![N-(3-ethoxypropyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B253849.png)
![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)